![molecular formula C16H20N2O B14408851 (4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one CAS No. 86614-20-2](/img/structure/B14408851.png)
(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one is a synthetic organic compound characterized by its unique naphthalene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one typically involves the condensation of naphthalene derivatives with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the imine bond. The reaction mixture is heated to a temperature range of 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application, but typically involve modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: An aromatic compound with similar structural features.
p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl functional groups.
4-Hydroxybenzaldehyde: A benzaldehyde derivative with similar aromaticity.
Uniqueness
(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one stands out due to its unique naphthalene core and the presence of both amino and imino functional groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
86614-20-2 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)-4-propan-2-yliminonaphthalen-1-one |
InChI |
InChI=1S/C16H20N2O/c1-10(2)17-14-9-15(18-11(3)4)16(19)13-8-6-5-7-12(13)14/h5-11,18H,1-4H3 |
Clé InChI |
FWACNEISILGGSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC(=NC(C)C)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


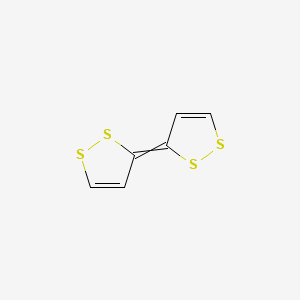
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
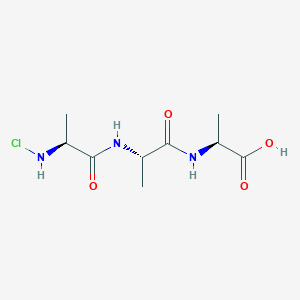


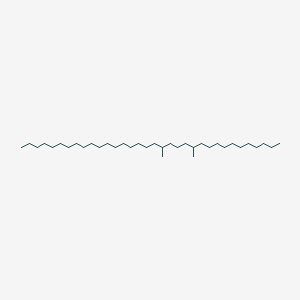
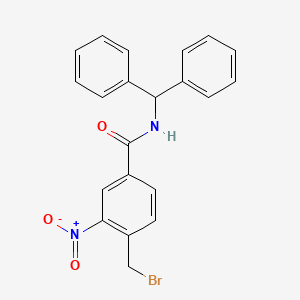
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
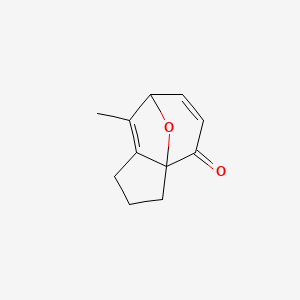

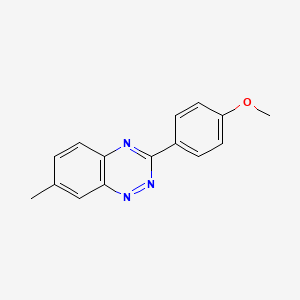

![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
